(1-Methyl-2-phenylcyclopropyl)methanol
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Overview
Description
(1-Methyl-2-phenylcyclopropyl)methanol is an organic compound with the molecular formula C11H14O. It is a cyclopropyl derivative, characterized by a cyclopropane ring substituted with a methyl group and a phenyl group, along with a hydroxymethyl group attached to the cyclopropane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-2-phenylcyclopropyl)methanol typically involves the cyclopropanation of styrene derivatives followed by functional group transformations. One common method includes the reaction of styrene with diazomethane in the presence of a catalyst to form the cyclopropane ring. Subsequent reduction of the resulting cyclopropyl ketone with a reducing agent such as sodium borohydride yields this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimized versions of the laboratory methods, with considerations for cost, yield, and safety.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-2-phenylcyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding cyclopropylmethane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to a halide using thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Thionyl chloride, phosphorus tribromide
Major Products Formed
Oxidation: (1-Methyl-2-phenylcyclopropyl)carboxylic acid
Reduction: (1-Methyl-2-phenylcyclopropyl)methane
Substitution: (1-Methyl-2-phenylcyclopropyl)methyl halides
Scientific Research Applications
(1-Methyl-2-phenylcyclopropyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (1-Methyl-2-phenylcyclopropyl)methanol is not well-defined in the literature. its reactivity is primarily influenced by the strained cyclopropane ring and the presence of the hydroxymethyl group. These structural features make it a versatile intermediate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethanol: Lacks the phenyl and methyl substituents, making it less sterically hindered.
Phenylcyclopropane: Lacks the hydroxymethyl group, reducing its reactivity in certain transformations.
(1-Methyl-2-phenylcyclopropyl)carboxylic acid: An oxidized form of (1-Methyl-2-phenylcyclopropyl)methanol.
Uniqueness
This compound is unique due to its combination of a strained cyclopropane ring, a phenyl group, and a hydroxymethyl group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
(1-methyl-2-phenylcyclopropyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-11(8-12)7-10(11)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTZNEKUPCCLIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C2=CC=CC=C2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176019-54-8 |
Source
|
Record name | rac-[(1R,2S)-1-methyl-2-phenylcyclopropyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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